molecular formula C14H25N3O3 B1373808 Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate CAS No. 1268334-76-4

Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B1373808
CAS No.: 1268334-76-4
M. Wt: 283.37 g/mol
InChI Key: ZMAXWXREJIFKEE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₄H₂₅N₃O₃ and exhibits a molecular weight of 283.37 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name follows established conventions for spirocyclic nomenclature, where the bracketed notation [5.6] indicates the number of atoms in each ring excluding the spiro atom itself. The Chemical Abstracts Service has assigned this compound the registration number 1268334-76-4, providing a unique identifier for regulatory and research purposes.

The structural identity of this compound encompasses several distinct molecular features that define its chemical behavior. The molecule contains three nitrogen atoms positioned at the 3, 7, and 11 positions within the spirocyclic framework, contributing to its classification as a triazaspiro compound. The presence of a ketone functionality at position 12 introduces additional reactivity, while the tert-butyl carboxylate protecting group at position 3 provides synthetic utility and stability during chemical transformations.

Table 1: Fundamental Chemical Properties

Property Value Reference
Molecular Formula C₁₄H₂₅N₃O₃
Molecular Weight 283.37 g/mol
Chemical Abstracts Service Number 1268334-76-4
International Chemical Identifier Key ZMAXWXREJIFKEE-UHFFFAOYSA-N
Physical State Solid
Purity (Commercial) 95%

The International Chemical Identifier code for this compound, 1S/C14H25N3O3/c1-13(2,3)20-12(19)17-9-5-14(6-10-17)11(18)15-7-4-8-16-14/h16H,4-10H2,1-3H3,(H,15,18), provides a standardized representation of its molecular structure and connectivity. This systematic encoding allows for unambiguous identification across different chemical databases and facilitates computational analysis of the compound's properties.

The nomenclature system employed for this compound follows the established International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds, which were first developed in the early twentieth century. The prefix "spiro" denotes the presence of two rings sharing a single common atom, while the numerical descriptor [5.6] indicates that one ring contains five atoms and the other contains six atoms, excluding the shared spiro carbon. The positioning of substituents follows systematic numbering conventions that begin with the smaller ring and proceed through the spiro center to the larger ring structure.

Historical Context in Spirocyclic Compound Research

The development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first proposed the nomenclature and conceptual framework for compounds containing spiro junctions. Von Baeyer's initial investigations established the foundation for understanding how two cyclic structures could share a single atom while maintaining distinct chemical properties and reactivity patterns. This early work provided the theoretical basis for the eventual synthesis and characterization of complex spirocyclic systems like this compound.

The evolution of spirocyclic compound research accelerated significantly during the latter half of the twentieth century, driven by discoveries of naturally occurring spiro structures and their associated biological activities. Research groups identified numerous natural products containing spirocyclic frameworks, including compounds isolated from plants, marine organisms, and microorganisms. These findings demonstrated that nature had evolved sophisticated mechanisms for constructing three-dimensional molecular architectures that possessed unique pharmacological properties.

The systematic study of spirocyclic heterocycles gained momentum as synthetic methodologies became more sophisticated and reliable. Early synthetic approaches relied heavily on classical organic transformations, often producing complex mixtures of stereoisomers and requiring extensive purification procedures. The development of more selective synthetic methods, particularly those involving cyclization reactions and ring-closing processes, enabled chemists to access previously inaccessible spirocyclic targets with improved efficiency and stereochemical control.

Recent decades have witnessed an exponential increase in spirocyclic compound research, particularly following the advent of organocatalysis and other modern synthetic methodologies. The recognition that spirocyclic structures could provide unique three-dimensional shapes suitable for drug design led to increased interest from pharmaceutical companies and academic research groups. The development of asymmetric synthetic methods for constructing spirocyclic compounds has become a particularly active area of investigation, with researchers developing enantioselective approaches to access chiral spirocyclic building blocks.

Table 2: Milestones in Spirocyclic Compound Development

Year Development Significance Reference
1900 von Baeyer nomenclature proposal Established foundational naming conventions
1939 β-vetivone isolation First major natural spiro compound identified
1968 β-vetivone structure correction Confirmed spiro[4.5]decane framework
2000-2023 Modern synthetic methods Development of enantioselective approaches

Significance in Heterocyclic Chemistry

This compound represents a significant advancement in heterocyclic chemistry due to its incorporation of multiple nitrogen atoms within a spirocyclic framework. Heterocyclic compounds, which contain one or more non-carbon atoms within their ring structures, constitute approximately 85% of all biologically active compounds, highlighting their fundamental importance in medicinal chemistry and drug discovery. The specific combination of spirocyclic architecture with triaza substitution patterns creates unique opportunities for molecular recognition and biological activity.

The significance of this compound extends beyond its structural novelty to encompass its utility as a synthetic building block for more complex molecular constructions. The presence of the tert-butyl carboxylate protecting group provides synthetic chemists with a handle for further functionalization, while the ketone functionality at position 12 offers additional opportunities for chemical modification. These structural features position the compound as a valuable intermediate in the synthesis of more complex heterocyclic systems and potential pharmaceutical candidates.

The three-dimensional architecture imposed by the spirocyclic framework provides distinct advantages in biological systems compared to planar aromatic compounds. The perpendicular arrangement of the ring systems creates a rigid molecular geometry that can enhance selectivity in protein-ligand interactions while potentially improving pharmacokinetic properties. This structural rigidity reduces conformational entropy penalties associated with target binding and can lead to improved potency and selectivity in biological applications.

Modern research has demonstrated that spirocyclic heterocycles possess unique electronic properties that distinguish them from their non-spiro counterparts. The spiro junction creates electronic isolation between the two ring systems, preventing extended conjugation and potentially altering the compound's optical and electronic characteristics. This electronic isolation can be particularly valuable in materials science applications, where controlled electronic properties are essential for device performance.

Table 3: Structural Features and Their Chemical Significance

Feature Chemical Significance Applications Reference
Spiro junction Creates three-dimensional rigidity Drug design, materials science
Triaza substitution Introduces multiple coordination sites Catalysis, metal binding
Ketone functionality Provides reactive site for modification Synthetic intermediates
Tert-butyl ester Offers protecting group stability Multi-step synthesis

The compound's role in contemporary heterocyclic chemistry research extends to its potential applications in various fields including pharmaceutical chemistry, materials science, and catalysis. The multiple nitrogen atoms within the structure provide potential coordination sites for metal ions, suggesting possible applications in coordination chemistry and catalysis. The combination of structural rigidity and functional group diversity makes this compound an attractive target for researchers investigating structure-activity relationships in biological systems.

Recent synthetic methodologies have enabled the preparation of this compound and related derivatives with improved efficiency and selectivity. The development of cyclization reactions specifically designed for constructing spirocyclic heterocycles has made such compounds more accessible to researchers. These advances have opened new avenues for exploring the biological and materials properties of spirocyclic triaza systems, positioning compounds like this compound at the forefront of contemporary heterocyclic chemistry research.

Properties

IUPAC Name

tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-9-5-14(6-10-17)11(18)15-7-4-8-16-14/h16H,4-10H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAXWXREJIFKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often requires the use of a strong base and a high-temperature environment to facilitate the ring closure.

    Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via alkylation reactions. This step might involve the use of tert-butyl bromide and a strong base like sodium hydride.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide under pressure in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl group, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Azide or halide substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is in the development of anticancer agents. Compounds with similar structural motifs have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells. For instance, research has indicated that derivatives of triazaspiro compounds can act as potent inhibitors of specific cancer pathways, potentially leading to new treatments for various malignancies.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and survival. In particular, they may interfere with the activity of enzymes involved in DNA replication or repair, thereby enhancing the efficacy of existing chemotherapeutic agents.

Neuropharmacology

Cognitive Enhancers
this compound has also been investigated for its potential as a cognitive enhancer. Compounds with similar triaza structures have been shown to enhance synaptic plasticity and memory formation in preclinical models. This suggests that they might serve as leads for developing treatments for neurodegenerative diseases such as Alzheimer’s.

Case Study: Memory Improvement
In a study involving animal models of cognitive impairment, administration of triazaspiro compounds resulted in significant improvements in memory retention and learning capabilities compared to control groups. These findings support further exploration into their use as therapeutic agents for cognitive disorders.

Mechanism of Action

The mechanism of action of tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The tert-butyl and carboxylate groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Molecular Weight and Polarity: Compounds with diaza-oxa configurations (e.g., 8-oxa-3,11-diaza) have a molecular weight of 270.37 and lower polarity due to fewer hydrogen-bond donors. The triaza-oxo variants (target and 9-oxo analog) likely exhibit higher polarity, impacting solubility and pharmacokinetic profiles .

Stability and Synthesis :

  • The discontinuation of the target compound suggests synthesis challenges, possibly due to the instability of the 12-oxo group or difficulties in introducing three nitrogen atoms into the spiro framework .
  • In contrast, diaza-oxa derivatives (e.g., 7-oxa-3,10-diaza) are commercially available at ≥97% purity, indicating robust synthetic protocols and stability under standard storage conditions .

Applications :

  • Available analogs are explicitly used as pharmaceutical intermediates and heterocyclic building blocks , particularly in medicinal chemistry for drug discovery . The target compound’s discontinued status limits its current utility, though its triaza-oxo structure could theoretically enhance interactions with biological targets like enzymes or receptors.

Research Findings and Implications

  • Commercial Viability : The availability of diaza-oxa spiro compounds underscores their preference in industrial applications, likely due to easier synthesis and functional versatility compared to triaza counterparts .

Biological Activity

Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate (CAS No. 1268334-76-4) is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its chemical characteristics, biological effects, and relevant research findings.

The molecular formula of this compound is C14H25N3O3, with a molecular weight of 283 g/mol. Its solubility characteristics and storage conditions are critical for experimental applications:

PropertyValue
Molecular FormulaC14H25N3O3
Molecular Weight283 g/mol
Purity>95%
Storage Temperature-20°C to -80°C

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

One significant area of research focuses on the compound's ability to modulate inflammatory responses. Studies have demonstrated that it can inhibit the overproduction of pro-inflammatory cytokines such as TNF-α. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis pathways, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines.
    • Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Anti-inflammatory Mechanism :
    • Another investigation explored the compound's mechanism in inhibiting TNF-α production.
    • It was found that this compound interferes with NF-kB signaling pathways, leading to reduced inflammatory mediator release.

Q & A

Q. What are the recommended safety protocols for handling Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use and dispose of contaminated gloves properly .
  • Ventilation: Use fume hoods to minimize inhalation exposure, as similar spiro compounds may release hazardous vapors (e.g., carbon monoxide, nitrogen oxides) during decomposition .
  • First Aid: In case of skin contact, wash immediately with water for ≥15 minutes. For eye exposure, flush with water for 15 minutes and seek medical attention .
  • Storage: Store in sealed containers under dry conditions at room temperature to prevent hydrolysis or degradation .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., CDCl3_3) to confirm the spirocyclic backbone and tert-butyl group. Compare chemical shifts with analogous spiro compounds (e.g., δ 1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight (expected ~285–300 g/mol based on analogs) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for synthetic intermediates) .

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer:

  • Boc Protection Strategy: Leverage tert-butyl carbamate (Boc) chemistry for amine protection. Use coupling agents like HATU or EDCI for amide bond formation in the spirocyclic core .
  • Cyclization Conditions: Screen solvents (e.g., DMF, THF) and bases (e.g., DIPEA, NaHCO3_3) to improve yield. Monitor reaction progress via TLC (Rf_f ≈ 0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for this spiro compound?

Methodological Answer:

  • Software Refinement: Use SHELXL for small-molecule refinement. If data conflicts arise (e.g., high Rint_{\text{int}}), check for twinning using PLATON or re-collect data at higher resolution .
  • Hydrogen Bonding Analysis: Map hydrogen bonds in the crystal lattice (e.g., N–H···O interactions) to validate the 12-oxo group’s position .

Q. How should conflicting toxicity data from safety sheets be addressed in risk assessment?

Methodological Answer:

  • In Vitro Testing: Conduct MTT assays on mammalian cell lines (e.g., HEK293) to evaluate acute toxicity, even if SDSs report "no known hazards" (e.g., H302: harmful if swallowed vs. no classification ).
  • Dose-Response Studies: Establish LD50_{50} values using rodent models if the compound is a drug candidate, as SDSs often lack preclinical data .

Q. What strategies are recommended for ecological impact assessment during disposal?

Methodological Answer:

  • Biodegradation Studies: Perform OECD 301F tests to measure biodegradability in water. If persistence is observed (>60 days), consult licensed waste disposal firms for incineration .
  • Soil Mobility Assays: Use column chromatography with soil samples to assess leaching potential. High mobility may necessitate containment protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 2
Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.